molecular formula C10H10FNO B12628062 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride

Katalognummer: B12628062
Molekulargewicht: 179.19 g/mol
InChI-Schlüssel: XBNDZGIJJCYZOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzenesulfonyl chloride group attached to a piperidine ring substituted with a methyl group and a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylpiperidine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures.

Major Products Formed

    Sulfonamide derivatives: Formed by the reaction with amines.

    Sulfonate ester derivatives: Formed by the reaction with alcohols.

    Sulfonothioate derivatives: Formed by the reaction with thiols.

    Sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group.

    Hydroxyl derivatives: Formed by the reduction of the carbonyl group.

Wissenschaftliche Forschungsanwendungen

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride has several applications in scientific research, including:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological studies: Used as a probe to study the interactions of sulfonyl chloride-containing compounds with biological macromolecules such as proteins and nucleic acids.

    Industrial applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino or hydroxyl groups in proteins and other biomolecules. This reactivity makes it a useful tool for modifying the structure and function of biological targets, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

    4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.

Uniqueness

The uniqueness of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride lies in its reactivity and versatility as a synthetic intermediate. The presence of both a sulfonyl chloride group and a piperidine ring allows for a wide range of chemical modifications, making it a valuable compound for the development of new molecules with diverse biological activities.

Eigenschaften

Molekularformel

C10H10FNO

Molekulargewicht

179.19 g/mol

IUPAC-Name

N-[(3-fluorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C10H10FNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13)

InChI-Schlüssel

XBNDZGIJJCYZOD-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)NCC1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.